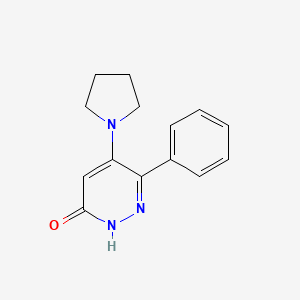
6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, also known as PP-2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of Src family kinases, which are important signaling molecules involved in cell growth, differentiation, and survival. PP-2 has been shown to have a wide range of biological effects, including anti-cancer, anti-inflammatory, and anti-viral activities.
Aplicaciones Científicas De Investigación
Solubility and Solvation Behavior
Research on 6-phenyl-4,5-dihydropyridazin-3(2H)-one (a derivative of 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone) has focused on its solubility and thermodynamic/solvation behavior in different solvent mixtures. The study found that this pyridazinone derivative has weak aqueous solubility, with the highest solubilities observed in pure Transcutol®. The solvation of the compound is enthalpy-driven, indicating endothermic dissolution across all evaluated mixtures (Shakeel et al., 2017).
Antiplatelet and Anticonvulsant Activities
The pharmacological potential of 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone derivatives has been explored in several studies. A significant dependence of the substituent on the inhibitory effect on platelet aggregation was observed, suggesting that chemical modifications at position 5 influence both the activity and the mechanism of action. This highlights their potential use as new antiplatelet agents (Sotelo et al., 2002). Additionally, derivatives of this compound have shown significant anticonvulsant activity, suggesting a promising avenue for the development of new treatments in this area (Samanta et al., 2011).
Synthetic Pathways
Advancements in the synthesis of 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone derivatives have been reported, providing efficient methods for the preparation of these compounds. One such study detailed a one-pot process for the preparation from acetophenone and glyoxylic acid, demonstrating the wide utility of this method in generating various substituted pyridazinones (Coates & McKillop, 1993).
Cardiovascular Research
A novel class of cardiotonics involving 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone derivatives has been identified, with certain derivatives demonstrating potent positive inotropic and vasodilating activities. This suggests their potential application in treating cardiovascular diseases (Okushima et al., 1987).
Herbicidal Activity
Studies on pyridazinone derivatives have also explored their use in agriculture, particularly as herbicides. One investigation detailed the modes of action of these compounds, including the inhibition of the Hill reaction and photosynthesis in barley, which accounts for their phytotoxicity. This opens up possibilities for their application in weed management strategies (Hilton et al., 1969).
Propiedades
IUPAC Name |
3-phenyl-4-pyrrolidin-1-yl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-13-10-12(17-8-4-5-9-17)14(16-15-13)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLIGFIRYSYSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)NN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

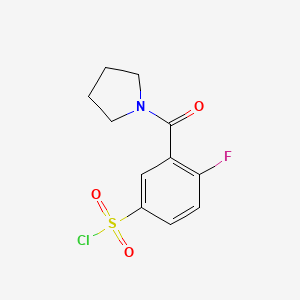
![Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B2547576.png)
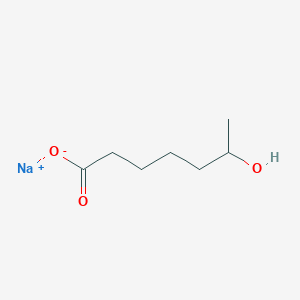
![N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547580.png)

![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2547583.png)
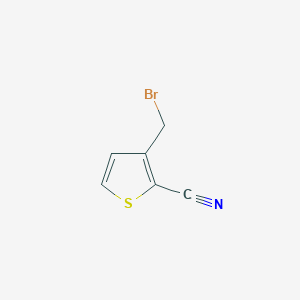
![ethyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547588.png)
![Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2547589.png)

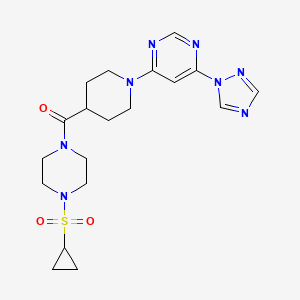

![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide](/img/structure/B2547597.png)
![N-cyclopentyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547598.png)